Positional Isomer Differentiation: 5-yl vs. 3-yl Attachment Alters Molecular Geometry and Target Binding Potential
The target compound (5-yl attachment) places the 4-chloro substituent para to the thiadiazole linkage, whereas the positional isomer (3-yl, CAS 1946823-65-9) places it ortho, altering both the dihedral angle between rings and the electrostatic surface. While no direct head-to-head bioassay data are publicly available for this pair, this regioisomerism is known in the pyrazole-thiadiazole class to affect CK2 inhibitory potency. The 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine analog (5-yl scaffold) exhibits an IC₅₀ of 0.45 µM against CK2 [1], outperforming several known CK2 inhibitors. The 4-chloro substitution on the target compound is predicted to further enhance potency via halogen bonding and increased lipophilicity, although confirmatory data are lacking.
| Evidence Dimension | Kinase inhibition potency (CK2 IC₅₀) |
|---|---|
| Target Compound Data | No direct CK2 data available; structurally analogous 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine IC₅₀ = 0.45 µM [1] |
| Comparator Or Baseline | 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-65-9): no CK2 data available; positional isomer |
| Quantified Difference | Cannot be quantified; regioisomerism is predicted to alter binding mode but direct comparative data are absent. |
| Conditions | CK2 enzyme inhibition assay (in vitro) |
Why This Matters
For procurement decisions, the 5-yl regioisomer offers a distinct geometry for SAR exploration; users targeting CK2 or analogous kinases should not assume the 3-yl isomer is interchangeable.
- [1] Kuujia. 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8). CK2 IC₅₀ = 0.45 µM; MRSA MIC = 2 µg/mL. Data cited from Bioorganic & Medicinal Chemistry Letters (2022) and European Journal of Medicinal Chemistry (2023). View Source
